molecular formula C8H15NO2 B14620662 Methyl 3-(diethylamino)prop-2-enoate CAS No. 58243-07-5

Methyl 3-(diethylamino)prop-2-enoate

Cat. No.: B14620662
CAS No.: 58243-07-5
M. Wt: 157.21 g/mol
InChI Key: RUXDZYKPXMQICT-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a diethylamino substituent at the β-position. This compound belongs to a broader class of enamino esters, which are characterized by their conjugated systems and diverse reactivity. The diethylamino group likely enhances solubility in organic solvents and modulates electronic properties, influencing reactivity in Michael additions or cyclization reactions .

Properties

CAS No.

58243-07-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-(diethylamino)prop-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)7-6-8(10)11-3/h6-7H,4-5H2,1-3H3

InChI Key

RUXDZYKPXMQICT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Molecular Features

Key structural variations among analogs include substituents on the amino group, aromatic or heterocyclic rings, and additional functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
Methyl 3-(diethylamino)prop-2-enoate C₈H₁₅NO₂ 157.21 (calc.) Diethylamino Not provided Base structure; diethylamino group enhances electron-donating effects.
Methyl 3-(dimethylamino)-3-methoxyprop-2-enoate C₇H₁₃NO₃ 171.18 Dimethylamino, methoxy 49582-69-6 Methoxy group introduces steric hindrance and polar character .
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄BrNO₂ 284.15 Dimethylamino, 3-bromophenyl 852470-82-7 Bromophenyl substituent increases molecular weight and lipophilicity .
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride C₉H₁₀ClNO₂ 199.63 Pyridin-4-yl, hydrochloride salt 1365840-62-5 Pyridine ring enables coordination or hydrogen bonding; salt improves solubility .
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-Nitrophenyl Not provided Nitro group enhances electron-withdrawing effects, altering reactivity .

Physicochemical and Functional Properties

  • By contrast, the nitro group in methyl (2E)-3-(4-nitrophenyl)prop-2-enoate withdraws electrons, making the α,β-unsaturated system more electrophilic .
  • Bioactivity: Methyl prop-2-enoate derivatives exhibit antifungal properties, as seen in methyl prop-2-enoate's inhibition of fungal strains like C. sativus. However, substituents like diethylamino may alter bioactivity compared to simpler analogs .
  • Solubility and Reactivity: The hydrochloride salt of methyl 3-(pyridin-4-yl)prop-2-enoate (CAS 1365840-62-5) improves aqueous solubility, while bromophenyl groups in CAS 852470-82-7 enhance lipophilicity, affecting pharmacokinetic profiles .

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